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Fenebrutinib is an oral, reversible, non-covalent, and central nervous system (CNS)-penetrant BTK

inhibitor [1] [2]. Its potential to impact nerve damage stems from a dual mechanism of action:

Peripheral B-cell Inhibition: Like anti-CD20 therapies, it inhibits B-cell activation, reducing
peripheral inflammatory drivers of MS [3].

Targeting CNS-Resident Cells: It directly inhibits BTK in microglia, the resident innate immune cells
of the CNS [4]. This action addresses the compartmentalized inflammation within the brain, driven

by microglial activation, which is thought to be a key driver of progressive disease and
neurodegeneration [3].

Preclinical studies in human microglia and brain organoid models show that fenebrutinib specifically blocks

microglial activation induced by Fc gamma receptor (FcγR) signaling, which is implicated in producing

cytokines and chemokines that cause neurite damage [4]. This direct neuroprotective potential in the CNS

provides a strong rationale for its effect on biomarkers of nerve damage.

Key Biomarkers of Nerve Damage

Clinical trials have evaluated the effect of fenebrutinib on several biomarkers, with NfL emerging as a

primary one.
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Biomarker Description Fenebrutinib Trial Findings

Neurofilament Light
Chain (NfL)

A cytoskeletal protein
released upon neuroaxonal

injury; a fluid biomarker of
nerve damage [2].

In the Phase II FENopta OLE study, NfL levels
were decreased to the healthy donor range
in the first year and maintained in the second
year (96 weeks) of treatment [2].

T1 Gadolinium-
Enhancing (T1-Gd+)
Lesions

MRI marker indicating active
inflammation with blood-

brain-barrier disruption [1] [5].

At 96 weeks, zero new T1-Gd+ lesions were
detected in patients treated with fenebrutinib

[1] [5] [2].

New/Enlarging T2
Lesions

MRI marker representing

areas of chronic disease
burden and lesion

permanence [1] [6].

The annualized rate of new/enlarging T2

lesions was markedly reduced to 0.34 at 96
weeks [1] [5].

Disability
Progression (EDSS)

Clinical scale (Expanded

Disability Status Scale)
measuring disability

progression [1].

Up to 96 weeks of treatment, there was no
observed disability progression as
measured by EDSS [1] [2].

Detailed Experimental Protocols

Here are methodologies for key experiments assessing fenebrutinib's effect on nerve damage biomarkers,

based on reported clinical and preclinical studies.

Protocol 1: Measuring Serum Neurofilament Light Chain (NfL) in
Clinical Trials

This protocol outlines the analysis of serum NfL as a pharmacodynamic biomarker in the FENopta Open-

Label Extension (OLE) study [2].

1. Objective: To evaluate the effect of fenebrutinib treatment on levels of serum NfL, a biomarker of
neuroaxonal injury.

2. Materials and Reagents:
Serum samples from clinical trial participants.
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Single molecule array (Simoa) technology-based immunoassay kit for NfL (e.g., NF-Light

Advantage Kit on an HD-X Analyzer).
3. Procedure:

Sample Collection: Collect blood samples from patients at baseline (pre-treatment) and at
predefined intervals throughout the study (e.g., 48 weeks, 96 weeks).

Sample Processing: Centrifuge blood samples to isolate serum. Aliquot and store serum at
-80°C until analysis.

NfL Quantification: Use the Simoa immunoassay according to manufacturer's instructions.
Briefly:

Load samples, calibrators, and controls onto the HD-X analyzer.
The assay uses anti-NfL antibody-coated magnetic beads and a biotinylated detection

antibody.
The signal is amplified and quantified to determine the concentration of NfL in pg/mL.

Data Analysis:
Compare longitudinal NfL levels within the patient cohort using repeated-measures

analysis.
Statistically compare NfL levels in treated patients to baseline levels and to established

normative values in healthy donor populations.

Protocol 2: Assessing Microglia-Mediated Neurite Damage in
Human Brain Tricultures

This protocol is derived from preclinical studies investigating fenebrutinib's effect on FcγR-mediated

microglial activation and subsequent neurite damage [4].

1. Objective: To evaluate the effect of fenebrutinib on microglial activation and neurite damage in a
complex human brain cell model.

2. Materials and Reagents:
Human iPSC-derived microglia, astrocytes, and neurons (e.g., iCell Microglia, iCell Astrocytes,

iNGN2 neurons).
Poly-D-lysine coated 96-well plates.

Complete maintenance media for each cell type.
Laminin.

Agents for FcγR activation (e.g., immune complexes).
Fenebrutinib and vehicle control (DMSO).

Fixative (e.g., 4% PFA) and immunocytochemistry reagents.
Antibodies: Anti-MAP2 (for neurons), Anti-IBA1 (for microglia), and DAPI.

3. Procedure:
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Brain Triculture Setup:

Day 1: Seed induced neurons (iNGN2) and astrocytes onto poly-D-lysine and laminin-
coated plates in neurobasal medium supplemented with B27, BDNF, and doxycycline.

Day 5: Plate iPSC-derived microglia into the existing neuronal-astrocytal culture.
Days 7-12: Perform 50% media exchanges every 2-3 days.

Day 15: Treat cultures with fenebrutinib or vehicle control for a pre-defined period (e.g.,
24 hours) prior to FcγR activation.

FcγR Activation and Treatment:
Stimulate tricultures with immune complexes to activate microglial FcγR signaling.

Co-treat with fenebrutinib or vehicle throughout the stimulation period (e.g., 24-48
hours).

Immunostaining and Imaging:
Fix cells and perform immunocytochemistry for MAP2 (neurites) and IBA1 (microglia).

Image using a high-content confocal microscope.
Image and Data Analysis:

Quantify neurite length and density in MAP2-stained images using automated image
analysis software (e.g., ImageJ with NeuriteTracer plugin).

Quantify microglial activation state by analyzing IBA1+ cell morphology (e.g., process
length, soma size) and clustering.

Compare neurite integrity and microglial morphology between fenebrutinib-treated and
vehicle-treated groups under FcγR activation conditions.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism by which fenebrutinib inhibits microglia-

mediated nerve damage, as investigated in the protocols above.
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Conclusion

The biomarker data from fenebrutinib clinical trials, particularly the reduction of NfL to healthy levels,

provides compelling evidence for its potential to reduce neuroaxonal injury in MS [2]. Its unique dual

mechanism, targeting both peripheral B-cells and CNS-resident microglia, may underlie this effect. The

ongoing Phase III trials (FENhance 1 & 2 in RMS, FENtrepid in PPMS) will further characterize

fenebrutinib's effect on clinical and biomarker endpoints, with results expected soon [1] [5] [7]. These

findings position fenebrutinib as a promising candidate for addressing the critical unmet need of slowing or

preventing disability progression in MS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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